Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a difluoromethoxyphenyl group and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane. The intermediate product is then oxidized using reagents such as sulfamic acid and sodium chlorite in acetonitrile to yield the desired benzoic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The difluoromethoxy and imidazolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or methanol to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- involves its interaction with molecular targets and pathways within biological systems. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3 and inhibiting the expression of proteins like α-SMA, vimentin, and collagen I .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: A simpler analog with similar difluoromethoxy substitution but lacking the imidazolidinyl group.
Roflumilast: A PDE-4 inhibitor with a similar difluoromethoxyphenyl group, used in the treatment of COPD.
Uniqueness
Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]- is unique due to its combination of a benzoic acid core with both difluoromethoxy and imidazolidinyl groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
651748-80-0 |
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Molecular Formula |
C17H14F2N2O4 |
Molecular Weight |
348.30 g/mol |
IUPAC Name |
3-[3-[4-(difluoromethoxy)phenyl]-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14F2N2O4/c18-16(19)25-14-6-4-12(5-7-14)20-8-9-21(17(20)24)13-3-1-2-11(10-13)15(22)23/h1-7,10,16H,8-9H2,(H,22,23) |
InChI Key |
PEKHKBDYNSVXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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